

Bis(diethylamino)silane chemical properties and structure

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Compound of Interest

Compound Name: Bis(diethylamino)silane

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An In-depth Technical Guide to **Bis(diethylamino)silane**: Chemical Properties and Structure

Introduction

Bis(diethylamino)silane (BDEAS), a prominent member of the aminosilane family, is a versatile organosilicon compound with significant applications in the semiconductor industry.^[1] It serves as a key precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO_2) and silicon nitride (SiN_x), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).^{[1][2]} Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an attractive candidate for these precise manufacturing processes.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **bis(diethylamino)silane**.

Chemical and Physical Properties

Bis(diethylamino)silane is a colorless liquid with an organic amine-like odor.^{[3][4]} It is characterized by the chemical formula $\text{C}_8\text{H}_{22}\text{N}_2\text{Si}$.^{[3][5]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₈ H ₂₂ N ₂ Si	[3][5][6]
Molecular Weight	174.36 g/mol	[4][5][6]
Appearance	Colorless liquid	[1][4][5][6]
Odor	Organic amine odor	[3]
Density	0.804 g/mL	[1][5][7]
Boiling Point	188 °C @ 760 torr; 70 °C @ 30 torr	[3][6][8]
Melting Point	< -10 °C	[3][7][8]
Purity	Available up to 99.999%	[4][6]
CAS Number	27804-64-4	[1][5]

Chemical Structure

The molecular structure of **bis(diethylamino)silane** consists of a central silicon atom bonded to two hydrogen atoms and the nitrogen atoms of two diethylamino groups. This structure provides a balance of reactivity and thermal stability, which is crucial for its applications in thin film deposition.[1]

Figure 1: Chemical structure of **Bis(diethylamino)silane**.

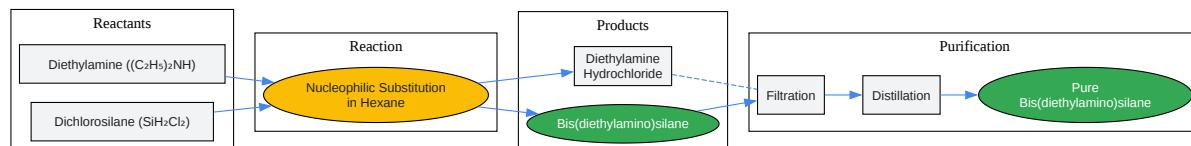
Synthesis of Bis(diethylamino)silane

The most common synthetic route to **bis(diethylamino)silane** involves the reaction of dichlorosilane (SiH₂Cl₂) with diethylamine ((C₂H₅)₂NH).[2] This nucleophilic substitution reaction is typically carried out in an inert atmosphere to prevent side reactions with moisture.[9] An excess of diethylamine is often used to act as a neutralizing agent for the hydrochloric acid byproduct, driving the reaction to completion.[9]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of **bis(diethylamino)silane**. Specific reaction conditions may be optimized for yield and purity.[10]

- Reactor Setup: A dried reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser, and the system is purged with an inert gas such as nitrogen.[2][9]
- Solvent and Catalyst: Anhydrous hexane is added to the reactor as a solvent. In some procedures, a clay catalyst is also added.[11]
- Reactant Addition: The reaction mixture is cooled to the desired temperature (e.g., 40-60 °C). Dichlorosilane is slowly added to the stirred mixture, followed by the dropwise addition of diethylamine.[11]
- Reaction: The reaction is stirred for a specified period (e.g., 5-10 hours) to ensure completion.[11]
- Workup and Purification: The solid diethylamine hydrochloride byproduct is removed by filtration. The resulting filtrate is then purified by distillation to yield **bis(diethylamino)silane**. [9][12]



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Figure 2: General synthesis and purification workflow for **Bis(diethylamino)silane**.

Reactivity and Stability

Bis(diethylamino)silane is a flammable and corrosive liquid that is sensitive to air and moisture.[4][9] It reacts with water and moisture in the air, liberating diethylamine.[13]

Therefore, it should be handled and stored in a dry, inert atmosphere.[13] It is stable in sealed containers under these conditions.[13] The compound is incompatible with acids, alcohols, and oxidizing agents.[13]

Safety and Handling

Due to its flammable and corrosive nature, as well as its reactivity with water, appropriate safety precautions must be taken when handling **bis(diethylamino)silane**.[13][14] This includes working in a well-ventilated area, preferably a fume hood, and using personal protective equipment such as gloves, safety goggles, and a lab coat.[13][14] The material should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][14] In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers are suitable; however, straight streams of water should be avoided.[13][14]

Applications in Thin Film Deposition

Bis(diethylamino)silane is a crucial precursor in the semiconductor industry for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon-containing thin films.[1] It is used to deposit high-quality silicon dioxide (SiO_2) and silicon nitride (SiN_x) films, which are essential components in microelectronic devices.[1] The deposition of SiO_2 using BDEAS often involves an oxidizing agent such as ozone or oxygen plasma.[1] The choice of precursor and deposition parameters significantly influences the quality and properties of the resulting films. [1] Studies have shown that BDEAS can offer advantages over other aminosilane precursors, such as a lower energy barrier in the rate-determining step of the deposition process, potentially leading to faster growth rates.[1]

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